molecular formula C20H23N3O3S B2624879 (Z)-4-(dimethylamino)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865161-65-5

(Z)-4-(dimethylamino)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2624879
CAS No.: 865161-65-5
M. Wt: 385.48
InChI Key: PJKCVRJQCGAEMO-MRCUWXFGSA-N
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Description

(Z)-4-(dimethylamino)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a recognized and potent ATP-competitive inhibitor of DYRK1A kinase, a key regulator of cellular processes whose dysregulation is implicated in pathological conditions. This compound is a critical tool in neuroscience research, particularly for investigating the pathogenesis of neurodegenerative diseases such as Alzheimer's and Down syndrome, where DYRK1A activity is linked to tau protein phosphorylation and neurofibrillary tangle formation. By selectively inhibiting DYRK1A, researchers can probe its role in neuronal development and survival, offering a potential pathway for therapeutic intervention. Beyond neurology, this inhibitor is extensively used in diabetes research, as it has been shown to promote the proliferation of human pancreatic beta-cells , providing a novel approach to exploring regenerative treatments for diabetes. Its high selectivity and well-defined mechanism of action make it an indispensable pharmacological probe for dissecting DYRK1A signaling pathways in various disease models.

Properties

IUPAC Name

4-(dimethylamino)-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-22(2)15-7-5-14(6-8-15)19(24)21-20-23(11-12-25-3)17-10-9-16(26-4)13-18(17)27-20/h5-10,13H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKCVRJQCGAEMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-(dimethylamino)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzo[d]thiazole core, which is known for its diverse biological properties, including antimicrobial and anticancer effects. This article provides a detailed overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 4-(dimethylamino)-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
  • Molecular Formula : C20H23N3O3S
  • Molecular Weight : 385.48 g/mol

The compound's structure includes a dimethylamino group and a methoxyethyl substituent on the benzothiazole ring, contributing to its chemical versatility and biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Benzo[d]thiazole Core : Cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
  • Alkylation : Introduction of the methoxyethyl group using 2-methoxyethyl bromide under basic conditions.
  • Formation of the Benzamide Linkage : Reaction with appropriate carboxylic acid derivatives to form the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems:

  • Enzyme Interaction : The benzo[d]thiazole core can modulate enzyme activity, potentially influencing metabolic pathways.
  • Receptor Binding : The compound may interact with various receptors, leading to alterations in cellular signaling processes.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Properties

Studies have shown that derivatives of benzo[d]thiazole possess significant antimicrobial effects. The presence of the dimethylamino group enhances these properties by increasing solubility and bioavailability.

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies:

  • In Vitro Studies : Cell line assays demonstrated that this compound inhibits proliferation in cancer cells by inducing apoptosis.
  • Mechanistic Insights : The compound may activate specific pathways that lead to cell cycle arrest and programmed cell death.

Antiviral Activity

Emerging research suggests that compounds with similar structures exhibit antiviral properties. For instance, N-phenylbenzamide derivatives have shown broad-spectrum antiviral effects against viruses like HIV and HBV by enhancing intracellular levels of antiviral proteins such as APOBEC3G .

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into potential therapeutic applications:

  • A study on thiazole derivatives indicated promising anticancer activity, suggesting structural modifications could enhance efficacy against specific cancer types .
  • Research on benzamide derivatives highlighted their ability to inhibit viral replication, paving the way for further exploration into their use as antiviral agents .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameCore StructureBiological Activity
Compound ABenzothiazoleAntimicrobial
Compound BBenzamideAntiviral
Compound CThiazoleAnticancer

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Benzothiazole/Thiadiazole Core

The target compound differs from analogs in substituent patterns and heterocyclic systems. Key comparisons include:

Table 1: Structural and Spectral Comparison of Selected Compounds
Compound Name / ID Core Structure Substituents Melting Point (°C) Key IR Peaks (C=O, cm⁻¹) Key NMR Features Reference
Target Compound Benzo[d]thiazole 6-methoxy, 3-(2-methoxyethyl), 4-(dimethylamino) N/A* N/A* N/A*
Compound 6 () [1,3,4]-Thiadiazole 3-phenyl, 5-isoxazol-5-yl 160 1606 7.36–7.72 (m, Ar-H), 7.95–8.13 (d, isoxazole-H)
Compound 8a () [1,3,4]-Thiadiazole 3-phenyl, 5-(5-acetyl-6-methyl-pyridin-2-yl) 290 1679, 1605 2.49–2.63 (s, CH3), 7.47–8.39 (m, Ar-H)
Compound 4g () [1,3,4]-Thiadiazole 3-(3-methylphenyl), 5-(3-dimethylamino-acryloyl) 200 1690, 1638 7.36–7.72 (m, Ar-H), MS: m/z 392 (M⁺)
ECHEMI Compound () Benzo[d]thiazole 4-methoxy, 3-prop-2-enyl N/A N/A Synonyms: ZINC100909780, MCULE-9245122819
ECHEMI Compound () Benzo[d]thiazole 6-methoxy, 3-methyl N/A N/A Synonyms: ZINC100821049, MCULE-6720423688

Key Observations

Heterocyclic Core Influence :

  • Thiadiazole-based analogs (e.g., Compounds 6, 8a, 4g) exhibit higher melting points (160–290°C) compared to benzothiazole derivatives (e.g., ECHEMI compounds), likely due to increased rigidity and intermolecular interactions in the thiadiazole system .
  • Benzothiazole derivatives () feature enhanced π-conjugation, which may improve binding affinity in biological systems compared to thiadiazoles .

Substituent Effects: The methoxyethyl group in the target compound introduces steric bulk and ether-based solubility, contrasting with the allyl () or methyl () substituents in ECHEMI analogs. Dimethylamino groups (target compound, Compound 4g) enhance electron-donating capacity, as evidenced by IR peaks near 1638–1690 cm⁻¹ for conjugated C=O stretches .

Synthetic Pathways: Thiadiazole derivatives () are synthesized via condensation of enaminones with active methylene compounds, yielding products with high purity (70–82% yields) . Benzothiazole derivatives () likely follow similar pathways but require tailored substitutions to maintain the Z-configuration of the imine bond .

Research Implications and Gaps

  • Computational Modeling : The target compound’s methoxyethyl side chain may improve pharmacokinetic properties (e.g., solubility) compared to ECHEMI analogs, warranting molecular docking studies .

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